

The Allosteric Binding Site of SHP836 on SHP2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-established proto-oncogene.[1][2] Its role in various cancers has made it a prime target for therapeutic intervention.[3][4] **SHP836** is an allosteric inhibitor of SHP2 that locks the enzyme in an inactive conformation. This guide provides a detailed technical overview of the **SHP836** binding site on SHP2, including quantitative binding data, experimental protocols for its characterization, and its impact on cellular signaling pathways.

The SHP836 Binding Site: A Tunnel of Inhibition

SHP836 is an allosteric inhibitor that binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[5][6] This binding stabilizes the auto-inhibited, closed conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain, rendering it inaccessible to substrates.[5][7]

Structural studies have identified key residues that stabilize the interaction between **SHP836** and SHP2. These include residues from both the C-SH2 and PTP domains. Specifically, residues R111 and H114 from the C-SH2 domain, and E249, E250, T253, and Q257 from the



PTP domain are crucial for holding the inhibitor in a central position within this allosteric pocket. [5] This binding prevents the conformational changes required for SHP2 activation.[5]

Quantitative Analysis of SHP836 Binding

The inhibitory potency of **SHP836** has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Compound	Assay Type	Target	IC50	Reference
SHP836	Biochemical Inhibition	Full-length SHP2	12 μΜ	[8][9]
SHP836	Biochemical Inhibition	SHP2 PTP domain	>100 μM	[9]

Compound	Assay Type	Target	Concentratio n	ΔTm (°C)	Reference
SHP836	Protein Thermal Shift	SHP2-WT	50 μΜ	1.9	[1]
SHP836	Protein Thermal Shift	SHP2-E76K	50 μΜ	0.9	[1]

Experimental Protocols Biochemical Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1][10]

Materials:

- Recombinant full-length SHP2 protein
- DiFMUP substrate



- Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)
- SHP836 or other test compounds
- 384-well microplates
- Plate reader capable of fluorescence detection (Excitation: 350 nm, Emission: 450 nm)[11]

Procedure:

- Prepare a solution of SHP2 in assay buffer.
- For assays with full-length, wild-type SHP2, pre-incubate the enzyme with a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to activate it.[1]
- Add varying concentrations of **SHP836** to the wells of the microplate.
- Add the SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the DiFMUP substrate.
- Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated by the dephosphorylation of DiFMUP to the fluorescent product, DiFMU.[11]
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protein Thermal Shift (PTS) Assay

The PTS assay, also known as a cellular thermal shift assay (CETSA) when performed in a cellular context, measures the change in the thermal stability of a protein upon ligand binding. [1][7]

Materials:

Recombinant SHP2 protein (wild-type or mutant)



- SHP836 or other test compounds
- A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
- Real-time PCR instrument capable of monitoring fluorescence changes with temperature.

Procedure:

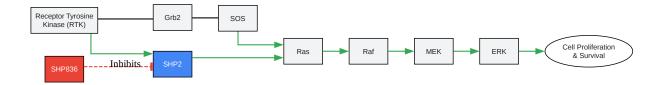
- Mix the SHP2 protein with the fluorescent dye in a suitable buffer.
- Add **SHP836** or a vehicle control to the protein-dye mixture.
- Place the samples in the real-time PCR instrument.
- Gradually increase the temperature of the samples and monitor the fluorescence of the dye.
- As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
- A positive ΔTm (increase in melting temperature) indicates that the compound binds to and stabilizes the protein.

Impact on Signaling Pathways

SHP2 is a key positive regulator of the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival.[12] It also plays roles in other pathways such as the PI3K/AKT and JAK/STAT pathways.[1][13] By inhibiting SHP2, **SHP836** can effectively downregulate these pathways.

The Ras-MAPK Signaling Pathway

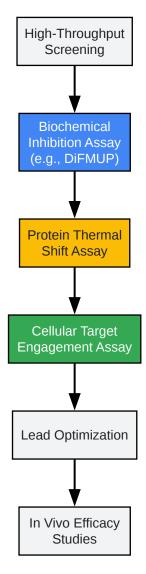




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Caption: SHP836 inhibits SHP2, blocking the Ras-MAPK signaling cascade.

Experimental Workflow for Inhibitor Characterization

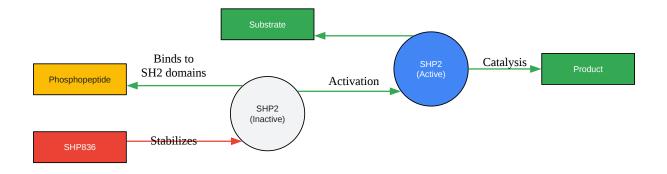




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Caption: A typical workflow for the discovery and characterization of SHP2 inhibitors.

Logic of Allosteric Inhibition



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Caption: **SHP836** stabilizes the inactive state of SHP2, preventing its activation.

Conclusion

SHP836 represents a significant tool for studying the function of SHP2 and serves as a foundational molecule for the development of more potent and selective allosteric inhibitors. Its unique binding mode in the tunnel-like pocket at the interface of three domains provides a clear mechanism for its inhibitory action. The experimental protocols detailed in this guide offer a robust framework for the identification and characterization of novel SHP2 inhibitors. A thorough understanding of the **SHP836** binding site and its impact on SHP2-mediated signaling is crucial for advancing the development of targeted therapies for a range of human diseases, including cancer.

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